molecular formula C₂₆H₂₇D₄Cl₂N₅O₃ B1147635 Terconazole-d4 CAS No. 1398065-50-3

Terconazole-d4

货号 B1147635
CAS 编号: 1398065-50-3
分子量: 536.49
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

The molecular formula of Terconazole-d4 is C26H27D4Cl2N5O3 . The molecular weight is 536.49 g/mol . The InChI and SMILES strings provide a textual representation of the molecule structure .


Physical And Chemical Properties Analysis

Terconazole-d4 has a molecular weight of 536.5 g/mol . It has a XLogP3 value of 4.8, indicating its lipophilicity . It has 0 hydrogen bond donors and 7 hydrogen bond acceptors . It has 8 rotatable bonds . The exact mass and monoisotopic mass are 535.2055022 g/mol . The topological polar surface area is 64.9 Ų . It has 36 heavy atoms .

科学研究应用

Application in Cancer Research

Scientific Field

Oncology

Summary of the Application

Terconazole-d4, an azole antifungal drug, has been found to increase cytotoxicity in vincristine (VIC)-treated P-gp-overexpressing drug-resistant KBV20C cancer cells .

Methods of Application

The study involved the co-treatment of cancer cells with Terconazole-d4 and vincristine. The cytotoxicity was then measured and compared with the cytotoxicity of cells treated with vincristine alone .

Results

The study found that Terconazole-d4 increased the cytotoxicity of vincristine in P-gp-overexpressing drug-resistant KBV20C cancer cells. This suggests that Terconazole-d4 could potentially be used to enhance the effectiveness of certain cancer treatments .

Application in Ocular Drug Delivery

Scientific Field

Pharmaceutics

Summary of the Application

Terconazole-d4 is a broad-spectrum antifungal triazole that is particularly active against Candida species. However, its poor water solubility hinders its ocular absorption and restricts its application. To overcome this, researchers have developed Terconazole-d4-loaded cationic polymeric nanoparticles to enhance the ocular delivery and antimycotic activity of Terconazole-d4 .

Methods of Application

The nanoparticles were developed by nanoprecipitation method employing Eudragit RLPO. They were characterized by entrapment efficiency, particle size, zeta potential, morphology, Fourier transform infrared spectroscopy (FT-IR), and X-ray powder diffraction (XRPD) .

Results

The developed nanoparticles were spherical with moderate to high entrapment efficiency, a nanometric particle size, and a positively charged zeta potential. In-vitro release studies revealed sustained release of drug up to 24 hours. In-vitro antimycotic studies revealed enhanced antimycotic activity of Terconazole-d4-loaded nanoparticles against Candida albicans, relative to plain Terconazole-d4 .

安全和危害

Terconazole-d4 is harmful if swallowed and suspected of damaging fertility or the unborn child . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .

属性

CAS 编号

1398065-50-3

产品名称

Terconazole-d4

分子式

C₂₆H₂₇D₄Cl₂N₅O₃

分子量

536.49

同义词

(±)-Terconazole-d4;  Fungistat-d4;  Gyno-Terazol-d4;  NSC 331942-d4;  R 42470-d4;  Terazol-d4;  Terazol Cream & Suppositories-d4;  Tercospor-d4;  Termayazole-d4;  Triaconazole-d4;  cis-1-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。